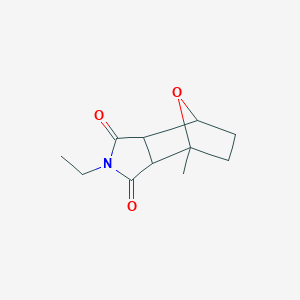

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Ethyl-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione, a compound belonging to the class of epoxyisoindoles, has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological assays associated with this compound, focusing on its herbicidal properties and other biological effects.

The molecular formula of this compound is C12H17NO3 with a molecular weight of approximately 225.27 g/mol. The compound features a unique epoxy group that contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the epoxidation of corresponding isoindole derivatives using reagents such as meta-chloroperbenzoic acid (MCPBA). The reaction conditions must be optimized to achieve high yields while maintaining the integrity of the epoxy group.

Herbicidal Activity

Recent studies have focused on the herbicidal potential of this compound. For instance, a series of biological assays were conducted to evaluate its effectiveness against various weed species. The results indicated that at a concentration of 500 μM, the compound exhibited significant inhibition rates:

| Compound | Concentration (μM) | Aerial Inhibition (%) | Root Inhibition (%) |

|---|---|---|---|

| 5a | 500 | 43 | 52 |

| 5a | 100 | - | 69 |

| Control | - | - | - |

In these assays, compound 5a demonstrated superior herbicidal activity compared to commercial herbicides at similar concentrations. The structure of 5a was found to influence its biological activity significantly; it presented a flatter conformation compared to its diastereomer 5b , which was more folded in shape. This structural difference may account for their varying levels of efficacy against target plants .

The proposed mechanism by which this compound exerts its herbicidal effects involves interference with plant growth regulators or metabolic pathways essential for plant development. The epoxy group may play a critical role in binding to specific biological targets within the plant cells .

Case Studies

Several case studies have documented the effects of this compound on specific weed species:

- Sorghum : At concentrations of 150 μM and above, significant root and stem inhibition was observed.

- Beggartick : Compound 5a showed an impressive inhibition rate of approximately 86% at 500 μM concentration.

These findings underscore the potential use of this compound in agricultural applications as an effective herbicide.

Properties

CAS No. |

92147-32-5 |

|---|---|

Molecular Formula |

C11H15NO3 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-ethyl-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione |

InChI |

InChI=1S/C11H15NO3/c1-3-12-9(13)7-6-4-5-11(2,15-6)8(7)10(12)14/h6-8H,3-5H2,1-2H3 |

InChI Key |

ACHPPPPCQUVBSN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2C3CCC(C2C1=O)(O3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.